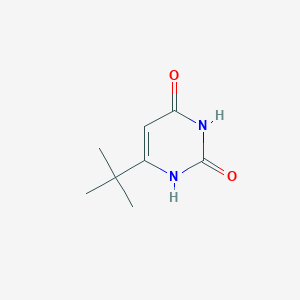

6-Tert-butylpyrimidine-2,4-diol

Descripción

6-Tert-butylpyrimidine-2,4-diol is a pyrimidine derivative featuring hydroxyl groups at positions 2 and 4 of the aromatic ring and a bulky tert-butyl substituent at position 6. The tert-butyl group is known to improve metabolic stability and lipophilicity, which may influence pharmacokinetic profiles in drug discovery contexts.

Propiedades

IUPAC Name |

6-tert-butyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)5-4-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWDTJWBVUGSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-66-9 | |

| Record name | 6-tert-butylpyrimidine-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butylpyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diketone or diester, followed by cyclization and subsequent hydroxylation to introduce the diol functionality. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors and automated systems to maintain consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

6-Tert-butylpyrimidine-2,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with altered functional groups.

Substitution: The tert-butyl group or hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Aplicaciones Científicas De Investigación

Table 1: Summary of Synthesis Methods

| Method | Description |

|---|---|

| Direct Synthesis | Reaction of tert-butylamine with pyrimidine precursors. |

| Functional Group Manipulation | Oxidation or reduction to create diol derivatives from existing compounds. |

Scientific Research Applications

6-Tert-butylpyrimidine-2,4-diol has demonstrated diverse applications in scientific research:

- Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds.

- Biology : Investigated for its interactions with biomolecules and potential biological activity.

- Medicine : Explored for therapeutic properties, including antimicrobial and anticancer activities.

- Industry : Utilized in developing new materials and chemical processes.

Research indicates that this compound exhibits several notable biological activities:

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits antibacterial properties against various strains. | |

| Anti-inflammatory | Potential to modulate inflammatory responses. | |

| Neuroprotective | Interaction with neurobiological targets. |

Case Studies

- Antimicrobial Activity : A study tested this compound against several bacterial strains, showing significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Mechanism : Research revealed that it could inhibit pro-inflammatory cytokines in vitro, positioning it as a promising candidate for further exploration in inflammatory disease models.

Table 3: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Di-tert-butylphenol | Two tert-butyl groups attached to phenolic structure | Primarily used as an antioxidant |

| 5,6-Diaminopyrimidine-2,4-diol | Amino groups at positions 5 and 6 | Exhibits different biological activity related to nucleic acids |

| 2,4,6-Tri-tert-butylpyrimidine | Three tert-butyl groups on a pyrimidine ring | Known for its strong base properties |

Mecanismo De Acción

The mechanism of action of 6-tert-butylpyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or cellular processes. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.

Comparación Con Compuestos Similares

Substituent Position and Bioactivity

Functional Group Modifications

- Diol vs. Dione : Terbacil (2,4-dione) and 6-Tert-butyl-3-(trifluoroethyl)-tetrahydropyrimidine-2,4-dione lack hydroxyl groups, reducing hydrogen-bonding capacity but increasing electrophilicity at the carbonyl positions. This difference correlates with terbacil’s herbicidal activity, targeting plant enzymes distinct from mammalian GPR84 .

- Thiol vs. Hydroxyl : 4-Arylethyl-6-arylpyrimidine-2-thiols () replace the 2-hydroxyl with a thiol group, which may alter redox properties and metal-binding affinity compared to diol derivatives .

Heterocyclic Core Variations

- Pyrimidine vs. This structural divergence underpins its activity as a shikimate dehydrogenase inhibitor, a target unrelated to pyrimidine-based GPR84 agonists .

Research Findings and Implications

- GPR84 Agonism : The reduced potency of compound 44 (2,4-diol with 6-octyl) versus compound 39 (4,6-diol) suggests that diol positioning and substituent bulk critically modulate receptor activation .

- Enzyme Inhibition : NQD’s efficacy in shikimate dehydrogenase inhibition demonstrates that diol groups on heterocycles can target diverse enzymatic pathways, depending on core structure and substituent electronics .

- Synthetic Accessibility : highlights the efficiency of aza-Michael/nucleophilic addition routes for pyrimidine-2-thiols, suggesting analogous methods could be adapted for diol derivatives .

Actividad Biológica

6-Tert-butylpyrimidine-2,4-diol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 168.19 g/mol. The compound is characterized by a pyrimidine ring substituted with a tert-butyl group and hydroxyl groups at the 2 and 4 positions, which significantly influence its reactivity and biological properties. The presence of the tert-butyl group provides steric hindrance that can affect interactions with biological targets, while the hydroxyl groups facilitate hydrogen bonding and other interactions with biomolecules .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, potentially influencing enzyme activity or receptor binding. Additionally, the tert-butyl group enhances the compound's lipophilicity and membrane permeability, which may improve its bioavailability .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study investigating the antimicrobial properties of various pyrimidine derivatives, this compound was tested against several bacterial strains. Results indicated that the compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study: Anti-inflammatory Mechanism

Research into the anti-inflammatory effects of this compound revealed that it could inhibit pro-inflammatory cytokines in vitro. This finding positions the compound as a promising candidate for further exploration in inflammatory disease models .

Synthesis Methods

Several synthesis routes have been developed for this compound:

- Direct Synthesis : Involves the reaction of tert-butylamine with appropriate pyrimidine precursors under controlled conditions.

- Functional Group Manipulation : Utilizing oxidation or reduction reactions to modify existing pyrimidine derivatives into the desired diol structure .

Q & A

Q. What are the optimal synthetic routes for 6-Tert-butylpyrimidine-2,4-diol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves condensation reactions between tert-butyl-substituted precursors and pyrimidine intermediates under controlled conditions. For example:

- Step 1: React tert-butyl acetoacetate with urea derivatives in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.

- Step 2: Use acid catalysts (e.g., HCl or H₂SO₄) to cyclize intermediates into the pyrimidine core.

- Optimization: Adjust molar ratios (e.g., 1:1.2 for tert-butyl precursor to urea), monitor pH (neutral to mildly acidic), and employ inert atmospheres to prevent oxidation. Purity can be enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) .

Challenges: Competing side reactions (e.g., over-alkylation) may occur; use TLC or HPLC to track intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar pyrimidine derivatives?

Methodological Answer:

- NMR: The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm (¹H NMR) and δ 28–32 ppm (¹³C NMR). Hydroxyl protons (2,4-diol) show broad peaks at δ 8–10 ppm in DMSO-d₆.

- IR: Strong O–H stretches (~3200 cm⁻¹) and pyrimidine ring C=N/C=O vibrations (~1650–1700 cm⁻¹).

- MS: Molecular ion [M+H]⁺ at m/z 211 (calculated for C₈H₁₂N₂O₂). Compare with NIST reference spectra for validation .

Data Contradictions: Misassignment of diol tautomers (enol vs. keto forms) can occur; use deuterium exchange experiments to confirm hydroxyl presence .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

- DFT Studies: Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Docking Simulations: Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The tert-butyl group may enhance hydrophobic binding in enzyme pockets .

- Validation: Compare computed vs. experimental UV-Vis spectra (λmax ~260 nm in methanol) .

Challenges: Solvent effects in silico models may deviate from experimental conditions; apply implicit solvation models (e.g., PCM) .

Q. How does the tert-butyl substituent influence the compound’s stability and solubility in aqueous vs. organic matrices?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). The tert-butyl group reduces hydrolytic degradation due to steric hindrance (vs. methyl or ethyl analogs).

- Solubility: Measure via shake-flask method: logP ≈ 1.8 (predicted), indicating moderate lipophilicity. Aqueous solubility is poor (<1 mg/mL in PBS pH 7.4); use co-solvents (e.g., PEG-400) for in vitro assays .

Data Interpretation: Compare with pyrimidines lacking tert-butyl groups (e.g., 6-methyl analogs) to isolate substituent effects .

Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Analysis: Perform IC₅₀ assays (e.g., against CDK2) with parallel cytotoxicity testing (MTT assay on HEK293 cells). A narrow therapeutic window suggests off-target effects.

- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., tert-butyl cleavage under physiological pH) that may contribute to toxicity .

- Control Experiments: Compare with inert structural analogs to confirm target specificity .

Methodological and Analytical Questions

Q. What chromatographic techniques (HPLC, GC-MS) are most effective for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC: Use a C18 column (250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile:water 55:45, 0.1% TFA). Retention time: ~8.2 min.

- GC-MS: Derivatize hydroxyl groups with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Monitor m/z 211 → 154 (characteristic fragment) .

Validation: Spike recovery tests (90–110%) and LOD/LOQ determination (0.1 µg/mL and 0.3 µg/mL, respectively) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound?

Methodological Answer:

- Synthesis of Labeled Compound: Incorporate ¹³C at the tert-butyl carbon via ¹³C-enriched tert-butyl bromide in the synthesis.

- Tracing Studies: Administer labeled compound to hepatocyte cultures and analyze metabolites via LC-MS/MS. Detect ¹³C-labeled CO₂ (β-oxidation) or hydroxylated derivatives .

Structural and Mechanistic Questions

Q. What crystallographic data reveal about the hydrogen-bonding network of this compound?

Methodological Answer:

- X-ray Diffraction: Single crystals grown via slow evaporation (ethanol) show intramolecular H-bonding between 2-OH and 4-OH (O···O distance ~2.6 Å). The tert-butyl group adopts a staggered conformation to minimize steric clash .

- Comparison: Contrast with 6-methylpyrimidine-2,4-diol, which lacks this steric stabilization .

Q. How does the compound’s tautomeric equilibrium (diol vs. diketo forms) affect its chemical reactivity?

Methodological Answer:

- Tautomer Analysis: Use ¹H NMR in DMSO-d₆ (enol form favored) vs. CDCl₃ (diketo form). Compute energy differences via DFT (ΔG ≈ 2.1 kcal/mol favoring diol).

- Reactivity Impact: The enol form participates in nucleophilic reactions (e.g., alkylation), while the diketo form undergoes electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.